molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B1346472
M. Wt: 195.24 g/mol
InChI Key: BLUDZFMRKHHPGZ-UHFFFAOYSA-N
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Patent
US07795255B2

Procedure details

The resulting azide, 2-azido-3-thiophen-2-yl-acrylic acid ethyl ester (650 mg, 2.88 mmol) was dissolved in toluene (40 ml) and the solution was refluxed for 2 hours. The solution was thereafter cooled, and water (80 ml) was added. After separation of the phases the aqueous phase was extracted with ethyl acetate (3×20 ml), the combined organic phase was dried over Na2SO4 and the organic solvents were evaporated under reduced pressure. The crude product was purified by silica gel flash chromatography to give 450 mg of pure 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (80% yield).
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azido-3-thiophen-2-yl-acrylic acid ethyl ester
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([N:12]=[N+]=[N-])=[CH:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[CH3:2].O>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[NH:12][C:11]2[CH:10]=[CH:9][S:8][C:7]=2[CH:6]=1)=[O:15])[CH3:2]

Inputs

Step One
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CC=1SC=CC1)N=[N+]=[N-])=O
Name
2-azido-3-thiophen-2-yl-acrylic acid ethyl ester
Quantity
650 mg
Type
reactant
Smiles
C(C)OC(C(=CC=1SC=CC1)N=[N+]=[N-])=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was thereafter cooled
CUSTOM
Type
CUSTOM
Details
After separation of the phases the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the organic solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(N1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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